molecular formula CBr2Cl2 B008394 Dibromodichloromethane CAS No. 594-18-3

Dibromodichloromethane

Cat. No. B008394
CAS RN: 594-18-3
M. Wt: 242.72 g/mol
InChI Key: IHUREIPXVFKEDT-UHFFFAOYSA-N
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Patent
US04197262

Procedure details

Dibromodichloromethane (4.3 moles, CBr2Cl2) and 0.5 mole of antimony trichloride (SbCl3) were placed in a one liter flask. The flask was equipped with a gas inlet for the introduction of chlorine and with a four bulb reflux condenser heated with atmospheric steam. The flask was heated to 110° C. and 2.2 moles of chlorine were then introduced into the mixture. The resulting reaction was exothermic. The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours. Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap. Fractionation of the recovered organic material yielded 8.4 mole percent carbon tetrachloride (CCl4), 63.3 mole percent of trichlorobromomethane (CBrCl3), and 22.6 mole percent dibromodichloromethane (CBr2Cl2). The total recovery was 94.4 mole percent. Eighty-four percent of the bromine was recovered, excluding that which remained in the residual antimony salts.
Quantity
4.3 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:5])([Cl:4])[Cl:3].[Sb](Cl)(Cl)[Cl:7].ClCl>>[Cl:7][C:2]([Cl:3])([Cl:4])[Br:5].[Br:1][C:2]([Br:5])([Cl:4])[Cl:3]

Inputs

Step One
Name
Quantity
4.3 mol
Type
reactant
Smiles
BrC(Cl)(Cl)Br
Name
Quantity
0.5 mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2.2 mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated with atmospheric steam
CUSTOM
Type
CUSTOM
Details
The resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap

Outcomes

Product
Name
Type
product
Smiles
ClC(Br)(Cl)Cl
Name
Type
product
Smiles
BrC(Cl)(Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04197262

Procedure details

Dibromodichloromethane (4.3 moles, CBr2Cl2) and 0.5 mole of antimony trichloride (SbCl3) were placed in a one liter flask. The flask was equipped with a gas inlet for the introduction of chlorine and with a four bulb reflux condenser heated with atmospheric steam. The flask was heated to 110° C. and 2.2 moles of chlorine were then introduced into the mixture. The resulting reaction was exothermic. The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours. Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap. Fractionation of the recovered organic material yielded 8.4 mole percent carbon tetrachloride (CCl4), 63.3 mole percent of trichlorobromomethane (CBrCl3), and 22.6 mole percent dibromodichloromethane (CBr2Cl2). The total recovery was 94.4 mole percent. Eighty-four percent of the bromine was recovered, excluding that which remained in the residual antimony salts.
Quantity
4.3 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:5])([Cl:4])[Cl:3].[Sb](Cl)(Cl)[Cl:7].ClCl>>[Cl:7][C:2]([Cl:3])([Cl:4])[Br:5].[Br:1][C:2]([Br:5])([Cl:4])[Cl:3]

Inputs

Step One
Name
Quantity
4.3 mol
Type
reactant
Smiles
BrC(Cl)(Cl)Br
Name
Quantity
0.5 mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
2.2 mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated with atmospheric steam
CUSTOM
Type
CUSTOM
Details
The resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap

Outcomes

Product
Name
Type
product
Smiles
ClC(Br)(Cl)Cl
Name
Type
product
Smiles
BrC(Cl)(Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.